molecular formula C13H23IO2 B14900667 2-(cis-4-Iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane

2-(cis-4-Iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane

Cat. No.: B14900667
M. Wt: 338.22 g/mol
InChI Key: ZWKQXWRRRYUQFG-UHFFFAOYSA-N
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Description

Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane is a chemical compound characterized by the presence of an iodocyclohexyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the iodination of a cyclohexyl precursor followed by the formation of the dioxolane ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclohexyl ring. The subsequent formation of the dioxolane ring can be achieved through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The iodine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Rel-2-((1s,4s)-4-aminocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane
  • Rel-2-((1s,4s)-4-fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane
  • Rel-2-((1s,4s)-4-phenylcyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane

Uniqueness: Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific reactions that other halogens or functional groups may not, making this compound valuable for certain synthetic and research applications .

Properties

Molecular Formula

C13H23IO2

Molecular Weight

338.22 g/mol

IUPAC Name

2-(4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C13H23IO2/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h9-11H,5-8H2,1-4H3

InChI Key

ZWKQXWRRRYUQFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)C2CCC(CC2)I)(C)C)C

Origin of Product

United States

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